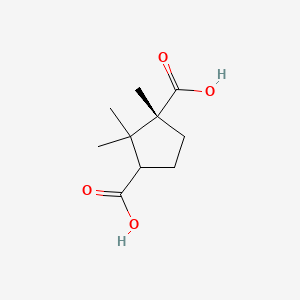

(1R,3S)-(+)-Camphoric acid

Cat. No. B8710440

M. Wt: 200.23 g/mol

InChI Key: LSPHULWDVZXLIL-TYICEKJOSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09421182B2

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 36 mg of dimethyl fumarate and 200 mg of (+)-camphoric acid were combined in an agate jar with a 4 ml capacity. One drop of 1:3 (v:v) ethyl acetate:heptane was added along with two agate grinding balls. The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated to yield the dimethyl fumarate: (+)-camphoric acid (1:4, by NMR) cocrystal. The measured melting points were 103±1° C. for dimethyl fumarate, 185±2° C. for (+)-camphoric acid, and 88±2° C. for the cocrystal.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

36 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

200 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

grinding balls

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystalline material that formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was isolated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09421182B2

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 36 mg of dimethyl fumarate and 200 mg of (+)-camphoric acid were combined in an agate jar with a 4 ml capacity. One drop of 1:3 (v:v) ethyl acetate:heptane was added along with two agate grinding balls. The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated to yield the dimethyl fumarate: (+)-camphoric acid (1:4, by NMR) cocrystal. The measured melting points were 103±1° C. for dimethyl fumarate, 185±2° C. for (+)-camphoric acid, and 88±2° C. for the cocrystal.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

36 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

200 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

grinding balls

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystalline material that formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was isolated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09421182B2

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 36 mg of dimethyl fumarate and 200 mg of (+)-camphoric acid were combined in an agate jar with a 4 ml capacity. One drop of 1:3 (v:v) ethyl acetate:heptane was added along with two agate grinding balls. The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated to yield the dimethyl fumarate: (+)-camphoric acid (1:4, by NMR) cocrystal. The measured melting points were 103±1° C. for dimethyl fumarate, 185±2° C. for (+)-camphoric acid, and 88±2° C. for the cocrystal.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

36 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

200 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

grinding balls

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystalline material that formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was isolated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09421182B2

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 36 mg of dimethyl fumarate and 200 mg of (+)-camphoric acid were combined in an agate jar with a 4 ml capacity. One drop of 1:3 (v:v) ethyl acetate:heptane was added along with two agate grinding balls. The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated to yield the dimethyl fumarate: (+)-camphoric acid (1:4, by NMR) cocrystal. The measured melting points were 103±1° C. for dimethyl fumarate, 185±2° C. for (+)-camphoric acid, and 88±2° C. for the cocrystal.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

36 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

200 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

grinding balls

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystalline material that formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was isolated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09421182B2

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 36 mg of dimethyl fumarate and 200 mg of (+)-camphoric acid were combined in an agate jar with a 4 ml capacity. One drop of 1:3 (v:v) ethyl acetate:heptane was added along with two agate grinding balls. The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated to yield the dimethyl fumarate: (+)-camphoric acid (1:4, by NMR) cocrystal. The measured melting points were 103±1° C. for dimethyl fumarate, 185±2° C. for (+)-camphoric acid, and 88±2° C. for the cocrystal.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].CCCCCCC>C(OCC)(=O)C>[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13].[C:1]([O:9][CH3:10])(=[O:8])/[CH:2]=[CH:3]/[C:4]([O:6][CH3:7])=[O:5].[C:11]([OH:24])(=[O:23])[C:12]1([CH2:22][CH2:21][CH:17]([C:18]([OH:20])=[O:19])[C:14]1([CH3:16])[CH3:15])[CH3:13] |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

36 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

200 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

grinding balls

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystalline material that formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was isolated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(\C=C\C(=O)OC)(=O)OC.C(C1(C)C(C)(C)C(C(=O)O)CC1)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |